Cas no 88950-64-5 (1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid)

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid structure
88950-64-5 structure
Product Name:1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
CAS-Nr.:88950-64-5
MF:C9H15NO4
MW:201.219702959061
MDL:MFCD00083257
CID:61218
PubChem ID:688396
Update Time:2024-10-26

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(Boc-Amino)cyclopropanecarboxylic acid
    • BOC-1-Amino-1-cyclopropanecarboxylic acid
    • 1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • Boc-1-aminocyclopropane-1-carboxylic acid
    • Boc-ACPC-OH
    • N-BOC-1-AMINOCYCLOPROPANECARBOXYLIC ACID
    • 1-[N-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • N-tert-Butoxycarbonyl 1-amino-1-cyclopropanecarboxylic acid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylicacid
    • 1-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
    • 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
    • 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid (ACI)
    • 1-((tert-Butoxycarbonyl)amino)cyclopropan-1-carboxylic acid
    • 1-(Tert-Butoxycarbonylamino)cyclopropanecarboxylic acid
    • 1-[[(tert-Butoxy)carbonyl]amino]cyclopropane-1-carboxylic acid
    • 1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid,97%
    • B-4651
    • 1-Aminocyclopropane-1-carboxylic acid, N-BOC protected
    • 1-(Boc-amino)cyclopropane-1-carboxylic acid
    • 1-(t-Butyloxycarbonyl-amino)-cyclopropyl-1-carboxylic acid
    • DB-032333
    • 1-(Boc-amino)cyclopropanecarboxylic acid, 98.0%
    • 1-(t-butoxycarbonylamino)-1-cyclopropane-carboxylic acid
    • 1-(Boc-amino)cyclopropanecarboxylic acid, >=98.0% (TLC)
    • PS-6017
    • Maybridge3_006209
    • 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
    • 88950-64-5
    • MFCD00083257
    • 1-tert-butoxycarbonylaminocyclopropanecarboxylic acid
    • Z1263583545
    • IDI1_017596
    • SY002604
    • Boc-AC3C-OH
    • DSKCOVBHIFAJRI-UHFFFAOYSA-N
    • 1-(N-tert-butoxycarbonylamino)cyclopropanecarboxylic acid
    • BCP19190
    • CS-W002346
    • STL555728
    • 1-((t-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • DB-005656
    • 1-tert-butoxycarbonylaminocyclopropylcarboxylic acid
    • 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino)cyclopropane-carboxylic acid
    • AKOS005146484
    • tert-butoxycarbonylamino-cyclopropanecarboxylic acid
    • 1-tert-butoxycarbonylamino-cyclopropane-carboxylic acid
    • 1-tert-butyloxycarbonylaminocyclopropanecarboxylic acid
    • 1-(tert-Boc-amino)cyclopropanecarboxylic acid
    • 1-(tert-butoxycarbonyl)aminocyclopropanecarboxylic acid
    • N-Boc-1-amino-1-cyclopropanecarboxylic acid
    • N-t-butoxycarbonyl-1-aminocyclopropane-1-carboxylic acid
    • DTXSID80350893
    • CCG-247527
    • 1-({[(1,1-dimethylethyl)oxy]carbonyl}amino)cyclopropanecarboxylic acid
    • 1-[(tert-butoxycarbonyl)-amino]cyclopropanecarboxylic acid
    • Oprea1_662183
    • BBL101931
    • SB39637
    • Boc-(1)NHnablaCO-OH
    • SCHEMBL142219
    • 1-(Boc-amino)cyclopropane carboxylic acid
    • N-t-butoxycarbonyl-1-aminocyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino) cyclopropanecarboxylic acid
    • 1-(Boc-amino)cyclopropanecarboxylicacid
    • N-boc-amino-cyclopropanecarboxylic acid
    • ALBB-031229
    • 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
    • 1-(tert-butoxycarbonyl-amino)-cyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
    • AC-1800
    • EN300-92079
    • HMS1448K05
    • MDL: MFCD00083257
    • Inchi: 1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12)
    • InChI-Schlüssel: DSKCOVBHIFAJRI-UHFFFAOYSA-N
    • Lächelt: O=C(NC1(CC1)C(O)=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 201.10000
  • Monoisotopenmasse: 201.1
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 263
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 75.6A^2
  • XLogP3: 0.9

Experimentelle Eigenschaften

  • Farbe/Form: Solid
  • Dichte: 1.21 g/cm3
  • Schmelzpunkt: 178 ºC
  • Siedepunkt: 347.6℃ at 760 mmHg
  • Flammpunkt: 164℃
  • PSA: 75.63000
  • LogP: 1.51920

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Sicherheitsinformationen

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Zolldaten

  • HS-CODE:2924299090
  • Zolldaten:

    China Zollkodex:

    2924299090

    Übersicht:

    Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0188-5g
1-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
88950-64-5 97%
5g
254.41CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0188-25g
1-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
88950-64-5 97%
25g
932.85CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0188-100g
1-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
88950-64-5 97%
100g
2713.74CNY 2021-05-07
Chemenu
CM202641-25g
Boc-1-aminocyclopropane-1-carboxylic acid
88950-64-5 95+%
25g
$112 2021-06-09
Chemenu
CM202641-100g
Boc-1-aminocyclopropane-1-carboxylic acid
88950-64-5 95+%
100g
$309 2021-06-09
Fluorochem
046289-1g
N-Boc-1-Aminocyclopropanecarboxylic acid
88950-64-5 97%
1g
£10.00 2022-03-01
Fluorochem
046289-5g
N-Boc-1-Aminocyclopropanecarboxylic acid
88950-64-5 97%
5g
£27.00 2022-03-01
Fluorochem
046289-10g
N-Boc-1-Aminocyclopropanecarboxylic acid
88950-64-5 97%
10g
£53.00 2022-03-01
Fluorochem
046289-25g
N-Boc-1-Aminocyclopropanecarboxylic acid
88950-64-5 97%
25g
£108.00 2022-03-01
AstaTech
56306-1/G
N-BOC-1-AMINOCYCLOPROPANECARBOXYLIC ACID
88950-64-5 97%
1g
$19 2023-09-17

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water
Referenz
New syntheses of cyclopropylaminocarboxylic acids - Preparation of 3',4'-methano-analogues of the antibiotic TAN-1057 A/B
Kordes, Markus, 1999, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid ,  Sodium sulfite Solvents: Water ;  < pH 2
Referenz
Titanium-catalyzed cyclopropanation of Boc-protected cyanohydrins: A short access to aminocyclopropanecarboxylic acid derivatives
Pearson-Long, Morwenna S. M.; Beauseigneur, Alice; Karoyan, Philippe; Szymonial, Jan; Bertus, Philippe, Synthesis, 2010, (20), 3410-3414

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
Studies on the titanium-catalyzed cyclopropanation of nitriles
Laroche, Christophe; Harakat, Dominique; Bertus, Philippe; Szymoniak, Jan, Organic & Biomolecular Chemistry, 2005, 3(19), 3482-3487

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Referenz
Reaction of cyclopropanamines with hypochlorite
Vaidyanathan, Ganesan; Wilson, Joseph W., Journal of Organic Chemistry, 1989, 54(8), 1815-20

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Convenient synthesis and isolation of 1-aminocyclopropane-1-carboxylic acid (ACC) and N-protected ACC derivatives
Allwein, Shawn P.; Secord, Elizabeth A.; Martins, Andrew; Mitten, Jeffrey V.; Nelson, Todd D.; et al, Synlett, 2004, (14), 2489-2492

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium hydroxide Solvents: Acetonitrile
Referenz
An efficient and high yield method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids
Khalil, Ehab M.; Subasinghe, Nalin L.; Johnson, Rodney L., Tetrahedron Letters, 1996, 37(20), 3441-3444

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
Referenz
A convenient and efficient synthesis of 1-aminocyclopropanecarboxylic acid (ACC)
Wheeler, Thomas N.; Ray, John A., Synthetic Communications, 1988, 18(2), 141-9

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water
Referenz
Ti(II)-Mediated Conversion of α-Heterosubstituted (O, N, S) Nitriles to Functionalized Cyclopropylamines. Effect of Chelation on the Cyclopropanation Step
Bertus, Philippe; Szymoniak, Jan, Journal of Organic Chemistry, 2002, 67(11), 3965-3968

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Linear oligopeptides. Part 200. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides
Valle, G.; Crisma, M.; Toniolo, C.; Holt, E. M.; Tamura, M.; et al, International Journal of Peptide & Protein Research, 1989, 34(1), 56-65

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents: Application to the synthesis of constrained lysine derivatives
Forcher, Gwenael; Clousier, Nathalie; Beauseigneur, Alice; Setzer, Paul; Boeda, Fabien; et al, Synthesis, 2015, 47(7), 992-1006

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Raw materials

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Preparation Products

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:88950-64-5)1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Bestellnummer:A1204229
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:52
Preis ($):652.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88950-64-5)1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
A1204229
Reinheit:99%
Menge:500g
Preis ($):652.0
Email